![molecular formula C13H14N4O4 B14151992 2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a keto group, a nitrobenzylidene moiety, and a nipecotamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide typically involves the condensation of 3-nitrobenzaldehyde with nipecotamide under specific reaction conditions. One common method includes the use of an organic solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The keto group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- N-(2-Nitrobenzylidene)-3-amino-5-methylpyrazole
- N’-(3-nitrobenzylidene)-2,2-diphenoxyacetohydrazide
- 2-(4-ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide
Uniqueness
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions
特性
分子式 |
C13H14N4O4 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c18-12-11(5-2-6-14-12)13(19)16-15-8-9-3-1-4-10(7-9)17(20)21/h1,3-4,7-8,11H,2,5-6H2,(H,14,18)(H,16,19)/b15-8+ |
InChIキー |
HYDVGLHZTPKMFG-OVCLIPMQSA-N |
異性体SMILES |
C1CC(C(=O)NC1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1CC(C(=O)NC1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
溶解性 |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


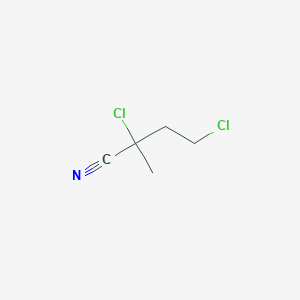
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)

![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
![1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene](/img/structure/B14151938.png)
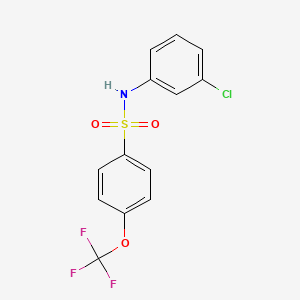
![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
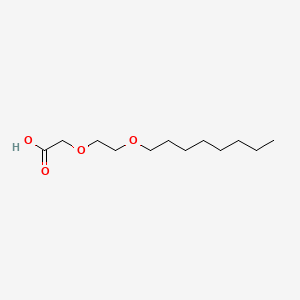
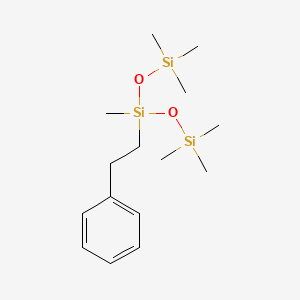
![2-(4-Methylphenyl)benzo[H]quinazoline](/img/structure/B14151980.png)
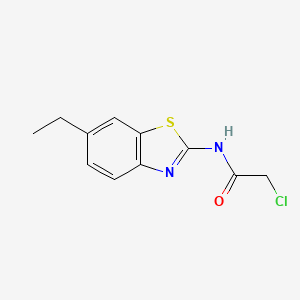
![2-Phenyl-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone](/img/structure/B14151988.png)
